molecular formula C19H21FN2O4S B2842601 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922023-86-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

カタログ番号: B2842601
CAS番号: 922023-86-7
分子量: 392.45
InChIキー: FQRHLTFRODTDRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-3,3-dimethyl-4-oxo-

生物活性

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound with a unique structural framework that positions it as a candidate for various biological activities. This article reviews the biological activity of this compound based on available literature, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features an oxazepine ring and a sulfonamide group, which are critical for its biological activity. The molecular formula is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, indicating a significant degree of complexity that allows for diverse interactions within biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit enzymes like carbonic anhydrases, which play essential roles in physiological processes such as pH regulation and fluid balance . This inhibition can be leveraged for therapeutic applications in conditions like glaucoma and cancer.
  • Receptor Binding : The compound may bind to various receptors, modulating signaling pathways that are crucial for cellular functions. The specific binding affinity and resultant effects on signaling pathways need further investigation through receptor-ligand interaction studies.

In Vitro Studies

Research has demonstrated that derivatives of sulfonamides exhibit significant inhibitory effects on carbonic anhydrases. For instance, compounds in this class have shown IC50 values in the nanomolar range against these enzymes, indicating potent biological activity .

CompoundTarget EnzymeIC50 (nM)
Compound ACarbonic Anhydrase II90
Compound BCarbonic Anhydrase IV170

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest that compounds with similar structures can effectively suppress cholesterol biosynthesis in animal models. For example, studies showed significant reductions in cholesterol levels following administration of related compounds at doses around 32 mg/kg .

Comparative Analysis

Comparative studies with other oxazepine derivatives reveal unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Compound XBenzoxazepine coreDifferent side chains affecting activity
Compound YSimilar oxazepine structureVarying substituents leading to distinct pharmacological profiles

The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct chemical and biological properties not found in other similar compounds.

Case Studies and Applications

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For instance:

  • Therapeutic Development : The compound's ability to inhibit carbonic anhydrases opens avenues for developing treatments for conditions such as glaucoma and certain types of cancer.
  • Drug Design : Its structural features make it a promising candidate for further modification to enhance selectivity and potency against targeted enzymes or receptors.

特性

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-22-16-11-14(8-9-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHLTFRODTDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。